Bromodomain IN-2
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Overview
Description
Bromodomain IN-2 is a small molecule inhibitor that targets bromodomain-containing proteins, specifically those in the bromodomain and extraterminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromodomain IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bromodomain IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .
Scientific Research Applications
Bromodomain IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of bromodomain-containing proteins and their role in gene regulation.
Biology: Employed in cellular and molecular biology research to investigate the effects of bromodomain inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, inflammatory diseases, and other conditions where bromodomain-containing proteins are implicated.
Mechanism of Action
Bromodomain IN-2 exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets of this compound include members of the BET family, such as BRD2, BRD3, BRD4, and BRDT .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bromodomain IN-2 include other BET inhibitors such as JQ1, I-BET762, and OTX015. These compounds also target the bromodomains of BET proteins and exhibit similar mechanisms of action .
Uniqueness
What sets this compound apart from other BET inhibitors is its unique chemical structure, which may confer distinct binding properties and selectivity profiles. This can result in different pharmacokinetic and pharmacodynamic characteristics, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one |
InChI |
InChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3 |
InChI Key |
DGJREYHVQYZTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O |
Origin of Product |
United States |
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